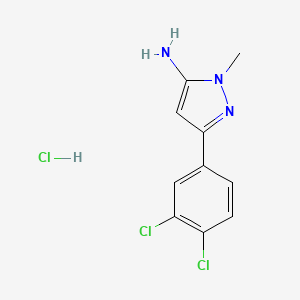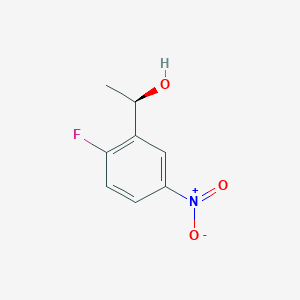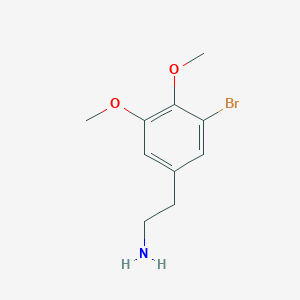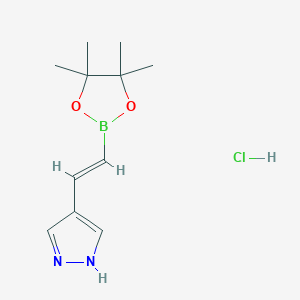![molecular formula C11H11ClF3NO2 B13604252 rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)
rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride: is a synthetic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Batch Processing: For small-scale production.
Continuous Flow Processing: For large-scale production, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group may enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride
- rac-(2R,3R)-3-[4-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride
Uniqueness
The presence of the trifluoromethyl group at the 3-position of the phenyl ring distinguishes rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride from similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H11ClF3NO2 |
|---|---|
Poids moléculaire |
281.66 g/mol |
Nom IUPAC |
(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10F3NO2.ClH/c12-11(13,14)7-3-1-2-6(4-7)8-5-15-9(8)10(16)17;/h1-4,8-9,15H,5H2,(H,16,17);1H/t8-,9+;/m0./s1 |
Clé InChI |
VBXJIBZLSZSKCT-OULXEKPRSA-N |
SMILES isomérique |
C1[C@H]([C@@H](N1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl |
SMILES canonique |
C1C(C(N1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(piperidin-4-ylmethyl)phenyl]acetamide](/img/structure/B13604173.png)





![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)







